1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide
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Overview
Description
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide core substituted with 3,4-dimethoxyphenyl and 3-methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an appropriate amine, such as 3-methylphenylamine, under conditions that promote amide bond formation.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a suitable reagent, such as 3,4-dimethoxybenzoyl chloride, to introduce the 3,4-dimethoxyphenyl group onto the cyclopentanecarboxamide core through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl rings can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)urea: Shares similar structural features but differs in the presence of a urea group instead of a cyclopentanecarboxamide core.
1,3,5-tris(3-methoxy-4-carboxyphenyl)benzene: Contains multiple methoxy and carboxy groups on a benzene ring, offering different chemical properties and applications.
Uniqueness
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its cyclopentanecarboxamide core and the presence of both 3,4-dimethoxyphenyl and 3-methylphenyl groups make it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H25NO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-8-17(13-15)22-20(23)21(11-4-5-12-21)16-9-10-18(24-2)19(14-16)25-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,22,23) |
InChI Key |
RBCIJDSRHCMISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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